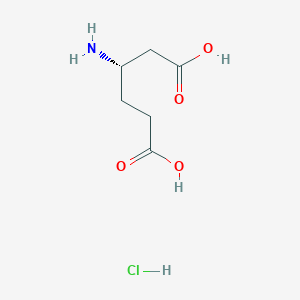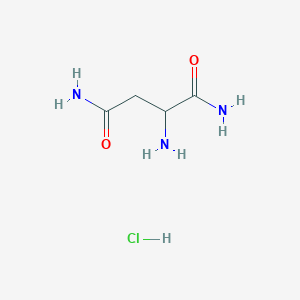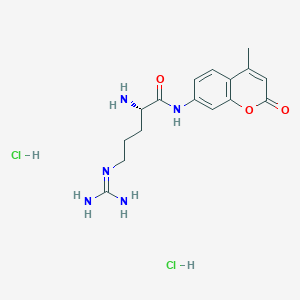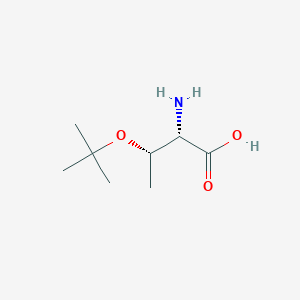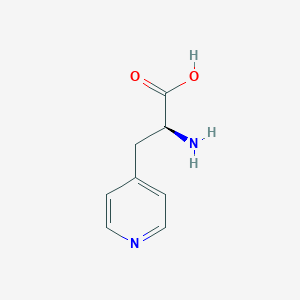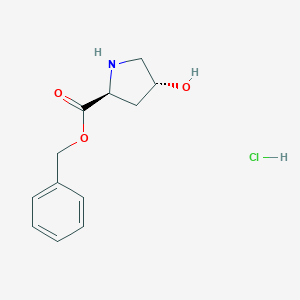
N-异丙基-L-谷氨酰胺
描述
N-isopropyl-L-glutamine, also known as NIPG, is an amino acid derivative commonly used in laboratory experiments. It is synthesized from L-glutamine, an essential amino acid that is found in many proteins and is vital for proper cell function. NIPG has been used in a variety of scientific research applications, including drug delivery, gene therapy, and cell culture. In addition, NIPG has been found to have a number of biochemical and physiological effects on cells and organisms.
科学研究应用
营养和医学应用: 谷氨酰胺在各种生理功能中发挥着至关重要的作用。它是快速增殖细胞(如肠细胞和淋巴细胞)的首选燃料,调节酸碱平衡,携带氮,并且是核酸和蛋白质的前体。肠内或肠外营养中的补充谷氨酰胺可能对危重患者有益 (莱西和威尔莫尔,2009)。
分析研究: 已使用红外、拉曼和偏振微拉曼光谱探索了 L-谷氨酰胺的振动基频。这有助于在分子水平上理解其性质 (达梅林库尔特和拉米雷斯,1993)。
生物技术生产: 使用纳滤从发酵液中分离 L-谷氨酰胺展示了其工业规模的生产和纯化方法 (李等人,2003)。
神经科学: L-谷氨酰胺在中枢神经系统中充当神经递质前体。一项研究鉴定出神经元中的谷氨酰胺转运蛋白,突出了其在神经传递中的作用 (瓦罗基等人,2000)。
植物生物学: 谷氨酰胺在植物中同化氮至关重要。一项研究发现了除十字花科植物以外的植物中的谷氨酰胺传感机制,这对于代谢稳态至关重要 (切拉穆图等人,2014)。
微生物合成增强: 通过代谢工程和两阶段 pH 控制策略,实现了提高棒状杆菌中 L-谷氨酰胺的产生,提供了对微生物氨基酸产生的见解 (吕等人,2021)。
临床营养: 在临床研究中,肠外营养中补充 L-谷氨酰胺显示出对危重患者的改善结果,表明其潜在的治疗应用 (格特斯等人,2002)。
神经元运输系统: 对大鼠脑神经元的研究确定了 Na+ 依赖性谷氨酰胺转运活性,提供了对大脑中氨基酸转运的见解 (塔马拉普等人,1997)。
医疗保健中的成本控制: 在术后患者的完全肠外营养中补充 L-丙氨酰-L-谷氨酰胺显示出改善的氮平衡和缩短的住院时间,表明在医疗保健中具有经济效益 (默特斯等人,2000)。
癌症研究: 自动合成 [11C]L-谷氨酰胺用于 PET 示踪剂研究对于癌症研究至关重要,特别是在了解肿瘤生物学和代谢方面 (帕达坎蒂等人,2019)。
药物化学: 合成 L-异谷氨酰胺衍生物以抑制氨肽酶 N 展示了谷氨酰胺衍生物在药物开发中的潜力 (徐文芳,2009)。
植物中的氨基酸转运: 植物根尖中与 H+ 无关的谷氨酰胺转运强调了谷氨酰胺在植物生长和发育中的重要性 (杨等人,2010)。
作用机制
Target of Action
N-isopropyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes . The primary targets of N-isopropyl-L-glutamine are likely to be similar to those of L-glutamine, which include cells that rapidly divide such as enterocytes, fibroblasts, and lymphocytes .
Mode of Action
L-glutamine plays a major role in protecting the integrity of the gastrointestinal tract and appears to have an immunomodulatory role . It improves the redox potential of nicotinamide adenine dinucleotide (NAD), which is crucial for various cellular processes .
Biochemical Pathways
N-isopropyl-L-glutamine likely influences the same biochemical pathways as L-glutamine. L-glutamine is involved in the synthesis of nucleotides and amino acids, energy production, redox homeostasis, and the synthesis of macromolecules . It also contributes to the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
L-glutamine has rapid absorption and elimination, with no significant change in baseline concentration, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating capacity-limited non-linear pharmacokinetics .
Result of Action
L-glutamine is known to play a role in cell survival and proliferation . It also has a significant impact on the immune response .
Action Environment
Environmental factors can influence the action of N-isopropyl-L-glutamine. For instance, the activity of glutamine synthetase, an enzyme involved in the metabolism of glutamine, can be suppressed by high temperature, ocean acidification, and residual glufosinate . These factors could potentially influence the action, efficacy, and stability of N-isopropyl-L-glutamine.
属性
IUPAC Name |
(2S)-2-amino-5-oxo-5-(propan-2-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)10-7(11)4-3-6(9)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABXGBMKSVRWOG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of N-isopropyl-L-glutamine (as poly(N-isopropyl-L-glutamine), PIGA) influence the gelation properties of copolypept(o)ides compared to other commonly used monomers like polyethylene glycol (PEG)?
A1: The research demonstrates that copolymers of polysarcosine (PSar) and PIGA can form hydrogels without the need for temperature sensitivity, unlike PEG-based copolypeptides like PEG-b-PIGA []. This difference arises from the distinct mechanisms governing gelation. While PEG-b-PIGA typically relies on micellar percolation or fibrillar entanglement, the random copolypept(o)ides with PIGA exhibit a different, yet to be fully elucidated, gelation mechanism []. This suggests that incorporating PIGA offers a novel approach to develop easy-to-handle, biocompatible, biodegradable, and thermally stable hydrogels, potentially expanding the applications of these materials in biomedical fields.
Q2: The study mentions that varying the distribution of sarcosine along the polypeptide chain impacts the hydrogen bonding pattern and secondary structure. How does this relate to the properties of PIGA, and what implications might this have for designing hydrogels with specific characteristics?
A2: PIGA, with its N-isopropyl-L-glutamine units, possesses distinct hydrogen bonding capabilities compared to sarcosine. The study highlights that altering the arrangement of these monomers within the copolypept(o)ide influences the overall hydrogen bonding network and, consequently, the secondary structure []. This control over molecular architecture allows for tailoring the hydrogel's properties. For example, manipulating the distribution of PIGA and sarcosine could be used to modulate the hydrogel's mechanical strength, swelling behavior, and drug release kinetics, opening avenues for customized biomedical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




